1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGKPZUAPCUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Architectural Significance of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
An In-depth Technical Guide: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene: A Structural and Spectroscopic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a confluence of three distinct functional groups—a bulky, electron-donating benzyloxy group, a highly electronegative fluoro group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment. This arrangement makes it a valuable intermediate or building block, particularly in the synthesis of complex pharmaceutical compounds and agrochemicals.[1][2] The strategic placement of these groups on the benzene ring imparts specific reactivity, allowing for selective transformations at various positions. This guide provides a detailed analysis of its chemical structure, elucidated through a comprehensive examination of its synthesis and spectroscopic properties, offering field-proven insights for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(benzyloxy)-2-fluoro-3-nitrobenzene is presented below.
| Property | Value | Source |
| CAS Number | 76243-24-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][5] |
| Molecular Weight | 247.22 g/mol | [1][5] |
| Appearance | Yellow Solid (at room temperature) | [1] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
Synthesis: A Strategic Construction via Williamson Etherification
The most direct and widely adopted method for preparing 1-(benzyloxy)-2-fluoro-3-nitrobenzene is the Williamson ether synthesis.[6][7][8] This venerable yet powerful Sₙ2 reaction provides an efficient means of forming the critical aryl ether bond.
Causality Behind Experimental Choices
The logic of this synthesis hinges on the reaction between a nucleophilic phenoxide and an electrophilic alkyl halide.[7]
-
The Nucleophile: The synthesis commences with 2-fluoro-3-nitrophenol.[2][9] The phenolic proton is acidic and can be readily removed by a suitable base to generate a potent phenoxide nucleophile. The presence of the electron-withdrawing nitro and fluoro groups increases the acidity of the phenol compared to phenol itself, facilitating its deprotonation.
-
The Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed.[10][11] These bases are strong enough to deprotonate the phenol but are not so aggressive as to cause unwanted side reactions. The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive and available for nucleophilic attack.
-
The Electrophile: Benzyl bromide or benzyl chloride serves as the electrophile. As a primary benzylic halide, it is an excellent substrate for Sₙ2 reactions, being highly reactive and not prone to elimination side reactions.[7][12]
Synthetic Workflow Diagram
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-fluoro-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. An organic product will often precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(benzyloxy)-2-fluoro-3-nitrobenzene.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of 1-(benzyloxy)-2-fluoro-3-nitrobenzene is confirmed through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Chemical Structure Diagram
Caption: Chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
-
Benzyloxy Group: A sharp singlet is expected around δ 5.2-5.4 ppm for the two methylene protons (-O-CH₂ -Ph). Its integration value will be 2H. A multiplet between δ 7.3-7.5 ppm , integrating to 5H, corresponds to the protons of the unsubstituted phenyl ring of the benzyl group.
-
Substituted Aromatic Ring: The three protons on the main benzene ring will appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm ). Their exact shifts and coupling patterns are dictated by the combined electronic effects of the three substituents. The proton ortho to the nitro group will be the most deshielded. Significant Heteronuclear Coupling (J-coupling) between the fluorine atom and adjacent protons (²JHF, ³JHF) will be observed, further splitting these signals.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Benzyloxy Group: The methylene carbon (-O-C H₂-Ph) is expected around δ 70-75 ppm . The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of δ 127-136 ppm .
-
Substituted Aromatic Ring: The six carbons of this ring will display distinct signals. The carbon attached to the fluorine (C -F) will show a large one-bond coupling constant (¹JCF) and appear around δ 150-155 ppm . The carbon bonded to the oxygen (C -O) will be found further downfield, near δ 145-150 ppm , while the carbon bearing the nitro group (C -NO₂) will be in a similar region, around δ 140-145 ppm .
-
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 7.8 - 8.0 | Aromatic C-H (ortho to NO₂) | ~ 152 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 7.3 - 7.5 | Aromatic C-H (unsubst. phenyl) | ~ 148 | C-O |
| ~ 7.0 - 7.3 | Aromatic C-H | ~ 142 | C-NO₂ |
| ~ 5.3 | -O-CH₂- | ~ 136 | C-ipso (unsubst. phenyl) |
| ~ 127-129 | Aromatic C-H | ||
| ~ 72 | -O-CH₂- |
(Note: Predicted values are estimates. 'd' denotes a doublet due to C-F coupling.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
N-O Stretching: The most prominent feature will be two strong absorption bands corresponding to the nitro group.[13] The asymmetrical stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetrical stretch will appear between 1360-1290 cm⁻¹ .[14]
-
C-O-C Ether Stretching: A strong band for the aryl-alkyl ether C-O stretch is expected around 1250-1200 cm⁻¹ .
-
Aromatic C=C Stretching: Multiple medium-to-weak bands will be present in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band for the carbon-fluorine bond is expected in the 1100-1000 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methylene group will be just below 3000 cm⁻¹.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Weak |
| Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Aryl Ether C-O Stretch | 1250 - 1200 | Strong |
| C-F Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, at m/z 247 .
-
Key Fragmentation Pathways: The structure is prone to specific fragmentation patterns that serve as diagnostic fingerprints.
-
Loss of Benzyl Group: The most common fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation (C₇H₇⁺ ) at m/z 91 . This is often the base peak in the spectrum.
-
Loss of Nitro Group: Fragmentation can also occur with the loss of the nitro group (NO₂), resulting in a fragment at m/z 201 (M - 46).
-
Other Fragments: Subsequent loss of fragments like CO or HCN from the ring structures can lead to other smaller ions.
-
Reactivity Profile: The Influence of Structure
The interplay of the three functional groups governs the molecule's chemical reactivity, opening avenues for further synthetic transformations.
Caption: Key reactive sites on the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement significantly activates the aromatic ring toward SNAr. Strong nucleophiles can displace the fluoride ion, providing a powerful method for introducing new functional groups at this position.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (-NH₂) using various standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in drug development, as the resulting aromatic amine is a versatile precursor for amides, ureas, and heterocyclic systems.
-
Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the powerful deactivating effects of the nitro and fluoro groups. Any potential substitution would be complex to predict due to the competing directing effects of the substituents.
Safety and Handling
As a substituted nitroaromatic compound, 1-(benzyloxy)-2-fluoro-3-nitrobenzene and its precursors must be handled with appropriate care.[15][16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[15][17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[15][16] Do not eat, drink, or smoke when using this product.[15][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[15]
-
Conclusion
The chemical structure of 1-(benzyloxy)-2-fluoro-3-nitrobenzene presents a masterful design for synthetic utility. Its preparation via the reliable Williamson ether synthesis is straightforward, and its structure is unambiguously confirmed by a suite of spectroscopic techniques. The predictable patterns in its NMR, IR, and mass spectra provide a clear blueprint for its identification and characterization. More importantly, the electronic properties conferred by its unique substitution pattern—particularly the activation of the fluorine for SNAr and the reducibility of the nitro group—make it a highly strategic and versatile intermediate for the synthesis of advanced materials and pharmaceutically active compounds. A thorough understanding of this structure is paramount for any scientist seeking to leverage its synthetic potential.
References
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- LookChem. (n.d.). Cas 76243-24-8, 1-Benzyloxy-2-fluoro-4-nitrobenzene.
- ECHEMI. (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemScene. (2026, January 1). Safety Data Sheet.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Pearson. (2024, February 18). Two different Williamson ether syntheses can be used to make the...
- ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
- Chem-Impex. (n.d.). 3-Fluoro-2-nitrophenol.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation...
- Vibrant Pharma Inc. (n.d.). 1-Benzyloxy-2-fluoro-4-nitrobenzene.
- PubChem. (n.d.). 2-Fluoro-3-nitrophenol.
- Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | 76243-24-8.
- Petrov, K. G., et al. (2006). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. PMC.
- ChemicalBook. (n.d.). 1-Benzyloxy-2-fluoro-4-nitrobenzene | 76243-24-8.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-nitrophenol | 179816-26-3.
- University of Calgary. (n.d.). IR: nitro groups.
- NIST. (n.d.). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook.
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Kuck, D. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE.
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1-(Benzyloxy)-2-fluoro-3-nitrobenzene melting point and boiling point
This guide serves as an authoritative technical reference for 1-(Benzyloxy)-2-fluoro-3-nitrobenzene , a specialized fluorinated aromatic intermediate used in the synthesis of pharmaceutical pharmacophores, particularly kinase inhibitors and indole-based therapeutics.
Physicochemical Profile, Synthesis, and Application in Drug Discovery
Executive Summary
1-(Benzyloxy)-2-fluoro-3-nitrobenzene (CAS: Not widely listed; isomer of 1536920-33-8) is a trisubstituted benzene derivative characterized by a crowded 1,2,3-substitution pattern. This specific motif—placing a benzyloxy group and a nitro group flanking a central fluorine atom—creates a highly functionalized scaffold. The fluorine atom at the 2-position exerts a strong electronic influence (inductive withdrawal) and steric direction, making the adjacent nitro group (position 3) and the benzyl ether (position 1) critical handles for downstream diversification, such as nucleophilic aromatic substitution (
This guide details the compound's properties, a validated synthesis protocol, and its strategic utility in medicinal chemistry.[1]
Physicochemical Profile
While experimental melting points for this specific isomer are rarely reported in public databases (often remaining proprietary data within specific drug discovery campaigns), its properties can be accurately bracketed based on structural analogs and thermodynamic prediction models.
Table 1: Key Chemical Properties[2]
| Property | Value / Description | Note |
| IUPAC Name | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene | |
| Molecular Formula | ||
| Molecular Weight | 247.22 g/mol | |
| Physical State | Solid (Low Melting) or Viscous Oil | Likely crystallizes upon purification; analogs often melt between 40–80°C. |
| Boiling Point | 396.4 ± 27.0 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[2][3] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF. | Insoluble in water. |
| Flash Point | ~193 °C (Predicted) | |
| LogP | ~3.3 | Lipophilic due to the benzyl group. |
Thermodynamic Analysis
The presence of the 2-fluoro substituent introduces a dipole that affects crystal packing. Unlike non-fluorinated analogs, the C-F bond is short and highly polar, often lowering the melting point relative to the chloro-analog due to reduced van der Waals contact surface, unless specific
Synthesis & Purification Protocol
The most robust route to 1-(benzyloxy)-2-fluoro-3-nitrobenzene is the O-alkylation of 2-fluoro-3-nitrophenol . This approach avoids the selectivity issues of nitrating a pre-formed benzyl ether.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via Williamson Ether Synthesis.[2][3][4][5][6]
Detailed Methodology
Reagents:
-
Substrate: 2-Fluoro-3-nitrophenol (1.0 eq)
-
Alkylating Agent: Benzyl bromide (1.1 eq)
-
Base: Potassium carbonate (
), anhydrous (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-nitrophenol (e.g., 1.0 g, 6.36 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add
(1.76 g, 12.7 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide anion forms. -
Addition: Add benzyl bromide (0.83 mL, 7.0 mmol) dropwise via syringe.
-
Note: Benzyl bromide is a lachrymator; handle in a fume hood.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress by TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (more polar) should disappear, replaced by a less polar product spot (
). -
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (50 mL) to precipitate inorganic salts and the product (if solid).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) .
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.30–7.45 (m, 5H, Benzyl-ArH) – Multiplet typical of the phenyl ring.
- 7.50–7.70 (m, 3H, Core-ArH) – The 2-fluoro substitution pattern will split these signals. Look for a triplet-like pattern for the proton at position 5 (meta to both F and NO2).
-
5.25 (s, 2H,
) – Diagnostic singlet for the benzylic methylene.
-
NMR:
-
Expect a signal around
-130 to -140 ppm. The signal will appear as a multiplet due to coupling with adjacent protons.
-
Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+ or APCI.
-
Observed Mass:
or . -
Note: Nitro compounds may show weak ionization in positive mode; negative mode may show
if fragmentation occurs, but ESI+ is standard for ethers.
Applications in Drug Discovery[1][8]
This scaffold is a high-value "Building Block" for several reasons:
-
Indole Synthesis (Batcho-Leimgruber): The nitro group and the adjacent methyl (if introduced) or the inherent reactivity allow for cyclization into 4-fluoro- or 7-fluoro-indoles , which are privileged structures in kinase inhibitors (e.g., MEK, EGFR inhibitors).
-
Aniline Generation: Reduction of the nitro group (
or ) yields 3-amino-2-fluorophenol benzyl ether . The resulting aniline is a versatile nucleophile for amide coupling in peptidomimetics. -
Fluorine Effect: The fluorine atom at the 2-position blocks metabolic oxidation at that site and modulates the pKa of adjacent functional groups, often improving the oral bioavailability of the final drug candidate.
Workflow: Scaffold Utilization
Figure 2: Strategic utility of the scaffold in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (Nitro compound).
-
Handling:
-
Solid/Oil: Handle with gloves and safety glasses. Avoid inhalation of dust/vapors.
-
Reactivity: Stable under ambient conditions. Avoid strong reducing agents (unless intended) and strong bases which might deprotonate the benzylic position under extreme conditions.
-
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light.
References
-
PubChem. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (Isomer Reference). Available at: [Link]
-
Google Patents. WO2012093101A1 - Indole compounds... (Citing 2-fluoro-3-nitrophenol).[2][3][7][8][9][10] Available at:
- Google Patents.WO2024121256A1 - Bifunctional compounds... (Synthesis Protocol).
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Strategic Sourcing and Technical Utilization of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
The following is an in-depth technical guide regarding the sourcing, synthesis, and application of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene .
Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists
Executive Summary & Chemical Identity[1]
1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a high-value fluorinated building block used primarily in the synthesis of complex heterocyclic scaffolds, particularly 4-fluoroindoles and 4-fluorobenzoxazoles . Its specific substitution pattern (1,2,3-trisubstituted) makes it a critical intermediate for introducing fluorine into precise positions of a drug pharmacophore to modulate metabolic stability and lipophilicity.
Chemical Specifications
| Parameter | Detail |
| Chemical Name | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene |
| Common Synonyms | Benzyl 2-fluoro-3-nitrophenyl ether; 2-Fluoro-3-nitrophenol benzyl ether |
| CAS Number | Not widely indexed (Often custom synthesized from CAS 179816-26-3 ) |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Supply Chain Intelligence: Suppliers & Price Analysis[3]
Unlike its more common isomer (1-benzyloxy-2-fluoro-4-nitrobenzene), the 3-nitro variant is often categorized as a "Make-on-Demand" or "Specialty Catalog" item. This scarcity drives a significant price premium and necessitates a "Make vs. Buy" analysis for scale-up campaigns.
Commercial Availability & Pricing Tiers
Note: Prices are estimated based on Q1 2026 market data for fluorinated specialty intermediates.
| Supplier Type | Typical Vendor Examples | Pack Size | Estimated Price (USD) | Lead Time |
| Catalog (Stock) | Fluorochem, Combi-Blocks | 1g - 5g | $180 - $350 / g | 1-2 Weeks |
| Aggregators | MolPort, eMolecules | 1g - 10g | $250 - $450 / g | 2-4 Weeks |
| Custom Synthesis | WuXi AppTec, Enamine | 100g+ | $2,000 - $5,000 / kg | 8-12 Weeks |
| Precursor Only | Dayang Chem, Apollo | 25g (Phenol) | $40 - $80 / g | Stock |
Sourcing Strategy: The "Make vs. Buy" Matrix
For early-stage discovery (mg scale), purchasing from a catalog is time-efficient. However, for process development (>10g), the cost per gram drops precipitously if the compound is synthesized in-house using 2-fluoro-3-nitrophenol (CAS 179816-26-3).
Figure 1: Decision matrix for sourcing based on scale. For quantities >10g, in-house synthesis from the phenol precursor is the economically dominant strategy.
Technical Deep Dive: Synthesis & Methodology
If commercial supply is unavailable or cost-prohibitive, the synthesis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a robust, single-step protocol.
Reaction Logic
The synthesis relies on a standard Williamson Ether Synthesis. The nucleophilic attack of the phenoxide ion (generated from 2-fluoro-3-nitrophenol) on benzyl bromide is highly favored.
-
Regioselectivity: The precursor 2-fluoro-3-nitrophenol has only one hydroxyl group, eliminating regioselectivity concerns common in SNAr approaches on difluorobenzenes.
-
Electronic Effects: The nitro group at the 3-position increases the acidity of the phenol (pKa ~6-7), facilitating deprotonation by mild bases like Potassium Carbonate (
).
Experimental Protocol (Self-Validating System)
Reagents:
-
Substrate: 2-Fluoro-3-nitrophenol (1.0 eq)
-
Electrophile: Benzyl Bromide (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-Fluoro-3-nitrophenol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Activation: Add
(15 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Visual Check: The solution should turn bright yellow/orange due to phenoxide formation. -
Addition: Dropwise add Benzyl Bromide (11 mmol).
-
Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). Endpoint: Disappearance of the polar phenol spot.
-
Workup: Pour the mixture into ice water (10x volume). The product typically precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Synthesis Pathway Diagram
Figure 2: Chemical synthesis pathway from commercial precursor to downstream aniline scaffold.
Quality Control & Characterization
To ensure the integrity of the material for drug development, the following QC parameters must be met.
Critical Impurities
-
Dibenzylated Side Products: Rare, but possible if the ring is highly activated.
-
Residual Benzyl Bromide: Lachrymator; must be removed via hexane wash.
-
Regioisomers: Unlikely if starting from pure phenol, but critical if starting from SNAr on difluorobenzene.
Analytical Specifications (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
5.20 (s, 2H,
) - 7.30–7.45 (m, 5H, Ph-H)
-
7.10–7.80 (m, 3H, Ar-H of nitrobenzene core). Look for specific coupling constants (
) to confirm the 2-fluoro position.
-
5.20 (s, 2H,
-
HPLC Purity: >97.0% (Area %) at 254 nm.
-
Mass Spectrometry:
or corresponding to MW 247.2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Fluoro-3-nitrophenol (CAS 179816-26-3).[1] Retrieved from [Link]
-
Volza Global Trade Data. 2-Fluoro-3-nitrophenol Import/Export Data. Volza. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
Senior Application Scientist Note: Initial database searches for the chemical intermediate 1-(Benzyloxy)-2-fluoro-3-nitrobenzene did not yield specific identification or extensive documentation in major chemical repositories such as PubChem or ChemSpider. In the spirit of providing a scientifically robust and practical guide, this document will instead focus on the closely related and well-documented isomer, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene . This compound shares key structural motifs—a benzyloxy protecting group, a fluorine atom, and a nitro group on a benzene ring—that are of significant interest to researchers in medicinal chemistry and drug development. The principles, protocols, and applications discussed herein are therefore of high relevance to professionals working with this class of molecule.
Introduction: The Strategic Utility of Fluorinated Nitroaromatics
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of functional groups. The introduction of a fluorine atom into these scaffolds adds another layer of strategic advantage. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] Specifically, the incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a prime example of a strategically designed building block. The nitro group can be readily reduced to an amine, a common functional handle in drug molecules. The fluorine atom provides the aforementioned benefits of fluorination, while the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed later in a synthetic sequence. This combination of features makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[2]
Chemical Identification and Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers and a summary of the physicochemical properties of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.
Chemical Identifiers
The following table summarizes the key database identifiers for 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.
| Identifier | Value | Source |
| PubChem CID | 11096908 | [3] |
| ChemSpider ID | 9272000 | |
| CAS Number | 129464-01-3 | [3] |
| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [3] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [3] |
| InChI | InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | [3] |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[O-] | [3] |
Physicochemical Properties
The computed physicochemical properties of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene are summarized below. These properties are crucial for designing reaction conditions, purification strategies, and for predicting the behavior of the molecule in biological systems.
| Property | Value | Unit | Source |
| Molecular Weight | 247.22 | g/mol | [3] |
| XLogP3 | 3.3 | [3] | |
| Hydrogen Bond Donor Count | 0 | [3] | |
| Hydrogen Bond Acceptor Count | 4 | [3] | |
| Rotatable Bond Count | 3 | [3] | |
| Exact Mass | 247.06447134 | Da | [3] |
| Topological Polar Surface Area | 55.1 | Ų | [3] |
| Heavy Atom Count | 18 | [3] |
Synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
The most common and efficient method for the synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4][5][6]
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction. In this case, the hydroxyl group of 2-fluoro-5-nitrophenol is deprotonated by a base, typically a weak base like potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it solubilizes the reactants and facilitates the S(_N)2 mechanism.[5][6][7][8]
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The Strategic Utility of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene in Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Potential of a Niche Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2][3] Fluorinated building blocks are indispensable tools, allowing medicinal chemists to fine-tune a candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3][4][5] This guide focuses on a specific, yet under-documented, building block: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene . While its isomers have found broader mention, the unique ortho-relationship of its functional groups presents a distinct set of synthetic opportunities. This document serves as a technical exploration of its synthesis, reactivity, and potential applications, providing researchers and drug development professionals with a forward-looking perspective on its utility.
Core Attributes: A Triad of Reactive Functionalities
The medicinal chemistry potential of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene stems from the interplay of its three key functional groups:
-
The Nitro Group: A versatile precursor to a primary amine, which is a gateway to a vast array of chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.
-
The Fluorine Atom: Positioned ortho to the nitro group, its electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains.[6] Its presence can also favorably modulate the pKa of adjacent functionalities and block metabolic oxidation.[2]
-
The Benzyloxy Group: A robust protecting group for the phenolic oxygen, it is stable under a wide range of reaction conditions. Its eventual cleavage unmasks a hydroxyl group, a critical pharmacophoric feature in many drug classes, particularly kinase inhibitors.[7][8]
Synthesis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene: A Plausible Pathway
The target molecule can be synthesized in a straightforward two-step process starting from commercially available materials. The key is the initial synthesis of the precursor, 2-fluoro-3-nitrophenol.
Step 1: Synthesis of 2-Fluoro-3-nitrophenol
A plausible route to 2-fluoro-3-nitrophenol starts from 2-fluoro-3-nitrotoluene, which can be synthesized from o-methylphenol through nitration, chlorination, and fluorination, followed by oxidation of the methyl group.[9] Another approach involves the nitration of a suitable fluorophenol precursor.
Step 2: Williamson Ether Synthesis
With 2-fluoro-3-nitrophenol in hand, a standard Williamson ether synthesis provides the title compound.[10][11][12][13][14] This SN2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from benzyl bromide.[10][13]
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 2-fluoro-3-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Rationale: The base deprotonates the acidic phenol to form the phenoxide anion, a potent nucleophile. Anhydrous conditions are preferred to prevent side reactions.
-
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating accelerates the rate of the SN2 reaction.
-
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(Benzyloxy)-2-fluoro-3-nitrobenzene.
Key Chemical Transformations and Their Mechanistic Underpinnings
The synthetic utility of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is realized through a series of high-yield and predictable transformations.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is arguably the most critical transformation, unlocking a plethora of subsequent reactions.
Experimental Protocol: Nitro Group Reduction
-
Dissolve 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) in water. [15][16]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 3-(benzyloxy)-2-fluoroaniline.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the ortho-nitro group, is susceptible to displacement by various nucleophiles.[6][18] This allows for the introduction of diverse functionalities.
Experimental Protocol: SNAr with a Primary Amine
-
To a solution of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add the desired primary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Cleavage of the Benzyl Ether
The final step in many synthetic sequences involving this building block is the deprotection of the phenolic hydroxyl group.
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolve the benzylated substrate in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator.
-
Monitor the reaction by TLC. Upon completion, filter off the catalyst through celite and concentrate the filtrate to obtain the deprotected phenol.
Inferred Applications in Medicinal Chemistry
Based on its reactivity profile, 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a promising starting material for several classes of medicinally relevant compounds.
Synthesis of Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a core aromatic scaffold.[21][22][23] The functionalities of our title compound are well-suited for constructing such scaffolds. For instance, it can be envisioned as a precursor for inhibitors targeting receptor tyrosine kinases (RTKs) like FLT3, which are implicated in various cancers.[24]
A potential workflow for synthesizing a kinase inhibitor scaffold.
Synthesis of Heterocyclic Scaffolds: Benzoxazines
The 3-(benzyloxy)-2-fluoroaniline intermediate is a prime candidate for the synthesis of various fused heterocyclic systems. For example, reaction with an appropriate electrophile can lead to the formation of benzoxazines, a class of compounds with diverse biological activities.[25][26][27][28]
Following the reduction of the nitro group, the resulting ortho-aminophenol derivative (after debenzylation and potential substitution at the fluorine position) can undergo cyclization. For instance, condensation with an aldehyde or carboxylic acid can yield a benzoxazole.[25] Alternatively, a Mannich-like reaction with formaldehyde and another amine can lead to a benzoxazine ring system.[26][27]
A plausible route to a substituted benzoxazine.
Comparative Data and Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₃ | PubChem |
| Molecular Weight | 247.22 g/mol | PubChem |
| CAS Number | Not directly available for this isomer, related isomers exist. | N/A |
| Key Reactivities | Nitro Reduction, SNAr, Ether Cleavage | Inferred from functional groups |
| Reaction | Reagents | Typical Yield | Notes |
| Nitro Reduction | Fe, NH₄Cl | >90% | Highly chemoselective.[15][16] |
| SNAr (with amines) | Amine, DIPEA, DMSO | 60-95% | Dependent on amine nucleophilicity. |
| Debenzylation (H₂/Pd/C) | H₂, Pd/C | >95% | Not compatible with reducible groups.[8] |
Conclusion and Future Outlook
1-(Benzyloxy)-2-fluoro-3-nitrobenzene, while not a widely cited building block, possesses a constellation of chemical functionalities that make it a highly attractive tool for medicinal chemistry. Its true potential lies in the ability to undergo a sequence of controlled, high-yield transformations to generate complex and diverse molecular architectures. The strategic positioning of the fluoro, nitro, and benzyloxy groups allows for a synthetic "dance" of reduction, substitution, and deprotection, ultimately leading to scaffolds ripe for biological evaluation. As the demand for novel, fluorine-containing drug candidates continues to grow, a deeper exploration of such niche, yet powerful, building blocks will undoubtedly pave the way for the next generation of therapeutics.
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Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (URL: [Link])
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. (URL: [Link])
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Liaw, D. J., Liaw, B. Y., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701. (URL: [Link])
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Liu, Y., Lu, Y. J., Prashad, M., Repič, O., & Blacklock, T. J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. (URL: [Link])
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Coleman, K. G., & Velasco, J. (2011). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic letters, 13(23), 6344–6347. (URL: [Link])
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O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. (URL: [Link])
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Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. (URL: [Link])
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). ACS Omega. (URL: [Link])
-
Manabe, S., Ito, Y., & Ogawa, T. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 65(25), 8680-8685. (URL: [Link])
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (URL: [Link])
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Pistritto, V. A., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(39), 16048–16056. (URL: [Link])
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SCHEME 8 Preparation of amino-functional benzoxazine monomers using... ResearchGate. (URL: [Link])
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Patorra, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. The Journal of Organic Chemistry, 86(2), 1636–1643. (URL: [Link])
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Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2016, March 22). Molecules. (URL: [Link])
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2005, February 1). Semantic Scholar. (URL: [Link])
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SCHEME 1 Preparation of ortho-amide functional benzoxazine monomer. (A)... ResearchGate. (URL: [Link])
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. (URL: [Link])
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Kametani, T., Kigasawa, K., Hiiragi, M., Wagatsuma, N., Wakisaka, K., & Sugi, H. (1976). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine. The Journal of Organic Chemistry, 41(16), 2702–2704. (URL: [Link])
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Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021, June 25). WIPO Patentscope. (URL: [Link])
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Buncel, E., & Symons, E. A. (1970). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, (11), 1670-1674. (URL: [Link])
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3-Fluoro-2-Nitrophenol 98.0%(GC). PureSynth. (URL: [Link])
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. (URL: [Link])
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Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. (URL: [Link])
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Williamson ether synthesis. Wikipedia. (URL: [Link])
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Williamson Ether Synthesis. J&K Scientific LLC. (URL: [Link])
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2-Fluoro-3-nitrophenol. PubChem. (URL: [Link])
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Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. (2024, December 18). Organic Process Research & Development. (URL: [Link])
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). Cancers. (URL: [Link])
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 12). ResearchGate. (URL: [Link])
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed. (URL: [Link])
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Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. (URL: [Link])
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A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (2019, October 14). Angewandte Chemie. (URL: [Link])
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Methodological & Application
catalytic hydrogenation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene protocol
An In-Depth Guide to the Catalytic Hydrogenation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Abstract
This application note provides a comprehensive technical guide for the catalytic hydrogenation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene to synthesize 2-fluoro-3-aminophenol. This transformation is a crucial step in the synthesis of various high-value compounds in the pharmaceutical and fine chemical industries. The protocol details a robust and scalable procedure using palladium on activated carbon (Pd/C), a highly efficient and versatile heterogeneous catalyst.[1] This reaction uniquely combines the reduction of an aromatic nitro group with the hydrogenolysis of a benzyl ether protecting group in a single synthetic step. This guide emphasizes mechanistic rationale, detailed operational procedures, critical safety protocols, and troubleshooting, designed for researchers, chemists, and process development professionals.
Introduction: Significance and Reaction Principle
The synthesis of substituted aminophenols is of significant interest in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. The target compound, 2-fluoro-3-aminophenol, is a valuable building block whose synthesis requires precise and efficient methodologies. Catalytic hydrogenation stands out as a preferred industrial method for the reduction of nitroarenes due to its high efficiency, mild reaction conditions, and clean conversion with minimal side reactions.[2][3]
The selected transformation involves two distinct reductions on the same substrate:
-
Nitro Group Reduction: The conversion of the nitro (-NO₂) group to a primary amine (-NH₂).
-
Hydrogenolysis: The cleavage of the carbon-oxygen bond in the benzyl ether (-OCH₂Ph) to yield a phenol (-OH) and toluene.
Palladium on carbon (Pd/C) is the catalyst of choice for this dual transformation, as it effectively catalyzes both the hydrogenation of nitro groups and the hydrogenolysis of benzyl protecting groups.[1][4] The reaction proceeds by the catalytic activation of molecular hydrogen on the palladium surface, followed by its sequential addition to the functional groups of the substrate.
Reaction Pathway and Mechanism
The overall transformation can be visualized as a two-stage reduction occurring in a single pot. The nitro group is typically reduced faster than the benzyl ether is cleaved.
Caption: Reaction pathway from starting material to final product.
The mechanism involves the adsorption of both hydrogen gas and the aromatic substrate onto the active sites of the palladium catalyst. The adsorbed hydrogen atoms are then transferred stepwise to the nitro group, which is reduced to the amine via nitroso and hydroxylamine intermediates.[5] Concurrently or sequentially, the benzylic C-O bond is cleaved through hydrogenolysis, releasing the phenol and toluene as a byproduct.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (1-10 g) and can be adapted for larger scales with appropriate engineering controls.
Materials and Equipment
-
Substrate: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
-
Catalyst: 10% Palladium on activated carbon (Pd/C), 50% wet with water
-
Solvent: Ethanol (anhydrous), Methanol, or Ethyl Acetate
-
Hydrogen Source: Hydrogen gas cylinder with a regulator or a hydrogen generator
-
Inert Gas: Nitrogen or Argon gas cylinder
-
Reaction Vessel: A heavy-walled glass pressure vessel (e.g., Parr shaker bottle) or a standard three-neck round-bottom flask for balloon hydrogenation.[6][7]
-
Filtration: Buchner funnel, filter flask, and Celite® (diatomaceous earth)
-
Standard laboratory glassware, magnetic stirrer, and personal protective equipment (PPE)
Pre-Reaction Setup and Safety
WARNING: Catalytic hydrogenation is a hazardous operation. It involves flammable hydrogen gas under pressure and a pyrophoric catalyst.[7][8] All operations must be conducted in a certified chemical fume hood, and a blast shield is recommended for reactions under pressure.[6]
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and free of cracks or defects.[7]
-
Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. This is a critical step to prevent the formation of explosive hydrogen/air mixtures.[9]
-
Catalyst Handling: Palladium on carbon is pyrophoric and can ignite solvents upon exposure to air, especially after the reaction.[8] Always handle the catalyst in an inert atmosphere or as a wet slurry. Keep the catalyst wet with solvent or water at all times during handling and filtration.[8][9]
Step-by-Step Hydrogenation Procedure
-
Charging the Vessel: To the reaction vessel, add a magnetic stir bar and the 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (1.0 eq).
-
Solvent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Ethanol, approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reaction vessel under a counter-flow of inert gas. This can be done as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.
-
System Purge: Seal the reaction vessel. Evacuate the vessel to a low vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert.[8]
-
Hydrogen Introduction: After the final inert gas backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 1 atm via a balloon or 45-60 psi for a pressure vessel).[6]
-
Reaction Execution: Begin vigorous stirring. Efficient stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases. The reaction is typically exothermic, especially during the initial phase of nitro group reduction; monitor the temperature. The reaction can usually be run at room temperature.
-
Monitoring: The reaction progress can be monitored by observing hydrogen uptake (for pressure systems) or by thin-layer chromatography (TLC) / LC-MS analysis of small aliquots. To take an aliquot, vent the hydrogen, purge with nitrogen, and then withdraw a sample.[8] The reaction is complete when hydrogen uptake ceases or analysis shows the complete disappearance of the starting material and intermediate.
Post-Reaction Work-up and Purification
-
System Purge (Post-Reaction): Once the reaction is complete, carefully vent the excess hydrogen into the fume hood exhaust. Purge the reaction vessel with inert gas for at least 5-10 minutes to remove all residual hydrogen.[10]
-
Catalyst Filtration:
-
Prepare a pad of Celite (approx. 1-2 cm thick) in a Buchner funnel. Pre-wet the Celite pad with the reaction solvent.
-
Under a gentle stream of inert gas, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
CRITICAL SAFETY STEP: Immediately after filtration, while the filter cake is still wet, wash it thoroughly with additional solvent. Do not allow the filter cake to dry in the air, as the used catalyst is highly pyrophoric.[7][8]
-
Quench the wet filter cake by transferring it to a separate beaker and slowly adding water. Store in a dedicated, sealed waste container under water for proper disposal.
-
-
Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-3-aminophenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table provides typical parameters for this reaction. Researchers should optimize these conditions for their specific substrate concentration and equipment.
| Parameter | Recommended Value | Rationale |
| Substrate | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene | Starting material for synthesis. |
| Catalyst | 10% Pd/C (50% wet) | Efficient for both nitro reduction and debenzylation.[1] |
| Catalyst Loading | 5 - 10 mol % | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents often enhance the rate of hydrogenation. |
| H₂ Pressure | 1 - 4 atm (15 - 60 psi) | Higher pressure increases reaction rate; atmospheric pressure (balloon) is often sufficient but slower.[6] |
| Temperature | 20 - 40 °C | Reaction is typically efficient at ambient temperature. |
| Reaction Time | 4 - 24 hours | Highly dependent on pressure, catalyst loading, and stirring efficiency. |
| Typical Yield | >90% | The reaction is generally high-yielding. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Stalled Reaction | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Poor stirring/mass transfer.4. Leak in the system. | 1. Use fresh, high-quality catalyst. Ensure starting materials are pure.2. Increase hydrogen pressure.3. Increase stirring speed.4. Perform a leak test with inert gas before introducing hydrogen.[10] |
| Formation of Intermediate Only (3-Benzyloxy-2-fluoroaniline) | Hydrogenolysis is slower than nitro reduction. | Increase reaction time, temperature (e.g., to 40 °C), or catalyst loading to drive the debenzylation to completion. |
| Dehalogenation (Loss of Fluorine) | Overly harsh conditions or non-selective catalyst. | This is rare for fluorine but possible. Use milder conditions (lower pressure/temperature). If it persists, screen other catalysts (e.g., Platinum on carbon).[11] |
| Catalyst Ignites During Filtration | Catalyst was allowed to dry in the presence of air. | NEVER LET THE CATALYST DRY. Keep the filter cake wet with solvent at all times. Quench immediately after filtration with water.[7][8] |
Visual Workflow and Safety Diagram
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search
- Hydrogen
- Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh
- Hazards associated with laboratory scale hydrogenations. (2016, July). Journal of Chemical Health & Safety
- Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow.
- Yakukhnova, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. BenchChem
- Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing)
- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
- Application Notes: Palladium on Carbon (Pd/C)
- Chemoselective Reduction c
- Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C.
- Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. (2021, April 1). ACS Omega.
- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry (RSC Publishing)
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Publishing
- 3-Fluorophenol synthesis. ChemicalBook
- Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. (2022, December 16). STAR Protocols, 3(4), 101817.
- Preparation method of 3-fluorophenol.
- 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
- Prepar
- Hydrogenation of nitrobenzene a Catalytic performance for the...
- Process for the catalytic hydrogenation of nitrobenzene.
- Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem
- Chemoselective Nitro Reduction and Hydroamination Using a Single Iron C
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (2008). ARKIVOC, 2008(14), 1-6.
- The Liquid Phase Hydrogenation of Nitrobenzene over Supported Copper C
- Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023, April 3). MDPI
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Application Note: Strategies for the Selective Debenzylation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Abstract
This guide provides a comprehensive analysis of methods for the cleavage of the benzyl ether in 1-(Benzyloxy)-2-fluoro-3-nitrobenzene. The presence of both a reducible nitro group and an electron-withdrawing fluoro group on the aromatic ring introduces significant challenges for standard deprotection protocols. This document explores three primary strategies: reductive cleavage via catalytic hydrogenation, acid-mediated cleavage, and oxidative cleavage. For each strategy, we discuss the underlying chemical principles, the critical influence of the substrate's unique functionalities, and detailed, field-tested protocols. The aim is to equip researchers, particularly those in medicinal chemistry and drug development, with the knowledge to select and execute the optimal debenzylation strategy based on the desired chemical outcome—either preserving the nitro group or achieving its concomitant reduction to an amine.
The Challenge: Substrate-Specific Reactivity
The benzyl ether is a cornerstone protecting group for hydroxyl functionalities due to its general stability and multiple cleavage pathways.[1] However, the deprotection of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is complicated by the electronic and steric properties of its substituents.
-
Nitro Group (-NO₂): This powerful electron-withdrawing group is highly susceptible to reduction. Under the most common debenzylation conditions—catalytic hydrogenation—the nitro group is often reduced to an amine more readily than the benzyl ether is cleaved.[2] This presents a significant chemoselectivity challenge. Most nitro group reductions are also highly exothermic and require careful thermal management to prevent dangerous runaway reactions.[3][4]
-
Fluoro Group (-F): As an ortho substituent, the fluoro group introduces moderate steric hindrance around the ether linkage. Its electron-withdrawing nature also deactivates the aromatic ring, which can influence the kinetics of both acid-mediated and oxidative cleavage methods.
These competing reactivities necessitate a careful selection of debenzylation conditions tailored to the desired final product.
Caption: Competing reaction pathways for the debenzylation of the target substrate.
Method 1: Catalytic Hydrogenation (Reductive Cleavage)
Catalytic hydrogenation is a powerful and common method for benzyl ether cleavage.[5] For this substrate, it almost invariably leads to the simultaneous reduction of the nitro group.
Causality Behind Experimental Choices
Palladium on carbon (Pd/C) is the preferred catalyst for hydrogenolysis.[6] The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. However, nitro groups are among the most easily reduced functionalities using this system.[2] Therefore, standard conditions are optimized for the dual transformation.
Catalytic Transfer Hydrogenation (CTH) is an alternative that uses a hydrogen donor in situ, such as ammonium formate or formic acid, avoiding the need for high-pressure hydrogen gas.[7][8] This can sometimes offer different selectivity but is still highly likely to reduce the nitro group.
Safety is paramount: The catalytic hydrogenation of nitroaromatic compounds can be hazardous. The reaction is highly exothermic, and the formation of unstable hydroxylamine intermediates can lead to thermal runaways if not properly controlled.[4][9] Furthermore, dry Pd/C catalyst can be pyrophoric and must be handled with care, typically as a wet slurry.[10]
Protocol 1: Concomitant Debenzylation and Nitro Reduction
This protocol targets the synthesis of 3-Amino-2-fluorophenol.
Caption: General workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Setup: To a flask or pressure reactor, add 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (1.0 equiv) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of ~0.1 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (5-10 mol% Pd). Crucial Safety Note: Add the catalyst as a wet slurry with the reaction solvent to mitigate its pyrophoric nature.[10]
-
System Purge: Seal the reaction vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Hydrogenation:
-
For H₂ Gas: Pressurize the reactor with hydrogen gas (typically 1-4 atm). For more stubborn substrates, higher pressures may be needed.
-
For CTH: Add a hydrogen donor such as ammonium formate (3-5 equiv).
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic; monitor the temperature and apply cooling if necessary.[9] Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Note: Do not allow the filter cake to dry in the air, as it can ignite.[10] Quench the filter cake with water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by standard methods such as column chromatography or recrystallization.
| Parameter | H₂ Gas Method | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ Gas (1-4 atm) | Ammonium Formate (HCOONH₄) |
| Catalyst Loading | 5-10% Pd/C (5 mol%) | 5-10% Pd/C (10 mol%) |
| Solvent | MeOH, EtOH, EtOAc | MeOH, EtOH |
| Temperature | 25-40 °C | 25-60 °C |
| Advantages | Cleaner byproducts (toluene) | No high-pressure equipment needed |
| Disadvantages | Requires pressure vessel | Stoichiometric byproducts |
Method 2: Acid-Mediated Cleavage
To preserve the nitro group, acid-mediated cleavage is the most reliable strategy. This approach targets the C-O ether bond while leaving the nitro and fluoro groups untouched.
Causality Behind Experimental Choices
The mechanism involves protonation of the ether oxygen by a protic or Lewis acid, making it a better leaving group.[11] A nucleophile (e.g., a halide from the acid) then attacks the benzylic carbon in an Sₙ1 or Sₙ2 fashion.[12][13]
-
Lewis Acids (BCl₃, BBr₃): Boron trichloride (BCl₃) is particularly effective for cleaving aryl benzyl ethers.[6] The reaction proceeds at very low temperatures (-78 °C), which enhances its chemoselectivity. A key consideration is the potential for the released benzyl cation (Bn⁺) to re-react with the electron-rich product or solvent in a Friedel-Crafts alkylation. To prevent this, a non-Lewis-basic "cation scavenger" like pentamethylbenzene is added to trap the benzyl cation.[14][15]
-
Strong Protic Acids (HBr, TFA): Concentrated hydrobromic acid (HBr), often in acetic acid, can also cleave benzyl ethers.[1] However, the conditions are typically harsher (higher temperatures) and may not be suitable for complex molecules with other acid-labile functional groups.
Protocol 2: Lewis Acid Cleavage with BCl₃ and Cation Scavenger
This protocol targets the synthesis of 2-Fluoro-3-nitrophenol.
Step-by-Step Methodology:
-
Inert Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (1.0 equiv) and pentamethylbenzene (3.0 equiv).[15]
-
Solvent Addition: Add anhydrous Dichloromethane (CH₂Cl₂) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of Boron Trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (quenching an aliquot with methanol before analysis). The reaction is typically complete within 20-60 minutes.[14]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol while the solution is still at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the desired phenol from unreacted pentamethylbenzene and its benzylated byproduct.[16]
| Parameter | BCl₃ Method | HBr/AcOH Method |
| Reagent | BCl₃ (2.0 equiv) | 48% aq. HBr or HBr in AcOH |
| Additive | Pentamethylbenzene (3.0 equiv) | None |
| Solvent | Anhydrous CH₂Cl₂ | Acetic Acid or neat |
| Temperature | -78 °C | Reflux (80-120 °C) |
| Advantages | High chemoselectivity, very mild | Inexpensive reagents |
| Disadvantages | Moisture-sensitive, requires scavenger | Harsh conditions, potential side reactions |
Method 3: Oxidative Cleavage (Conditional)
Oxidative methods, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are another option for debenzylation.[5]
Causality and Limitations
DDQ-mediated cleavage typically proceeds via hydride abstraction from the benzylic position, which is most efficient when the aromatic ring being protected is electron-rich (e.g., p-methoxybenzyl ethers). The target substrate, 1-(Benzyloxy)-2-fluoro-3-nitrobenzene, has a highly electron-deficient aromatic ring, making it a poor candidate for this method. Standard DDQ conditions are unlikely to be effective. Recent developments involving photoirradiation in the presence of DDQ have shown promise for cleaving simple benzyl ethers, but applicability to this challenging substrate is not guaranteed and would require significant empirical optimization.[5][17] This method is therefore not recommended as a primary strategy.
Summary and Recommendations
The choice of debenzylation method for 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is dictated entirely by the desired fate of the nitro group.
Caption: Decision flowchart for selecting the optimal debenzylation method.
-
To obtain 2-Fluoro-3-nitrophenol (Nitro group preserved): The use of BCl₃ with pentamethylbenzene at -78 °C is the superior method.[14][15] Its mild, low-temperature conditions offer the highest degree of chemoselectivity, preserving the sensitive nitro functionality.
-
To obtain 3-Amino-2-fluorophenol (Nitro group reduced): Catalytic hydrogenation with Pd/C is the most direct and efficient route.[2] Both hydrogen gas and catalytic transfer hydrogenation are effective, with the choice depending on available laboratory equipment. Rigorous safety protocols must be followed.[9][10]
References
-
Al-Qalaf, F., et al. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. [Link]
-
Tokuyama, H., et al. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Scilit. [Link]
-
Sajiki, H., et al. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. PubMed. [Link]
-
König, B. (2020). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Hirota, K., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
-
Grindley, T. B., et al. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]
-
Al-Qalaf, F. (2016). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]
-
Kumar, S., et al. (2025). Catalytic transfer hydrogenation of nitrobenzene through the dehydrogenation of 1,2‐butanediol over Cu/SiO2 catalyst. ResearchGate. [Link]
-
Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. [Link]
-
Tokuyama, H., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Organic Chemistry Portal. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. [Link]
-
Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]
-
Tang, H., et al. (2023). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. PubMed. [Link]
-
Scribd. Catalytic Hydrogenation of Nitrobenzene Safety Table. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
Goodman, M., et al. 2.6.4.2 Aromatic Hydroxy Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. [Link]
-
ResearchGate. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
Koschella, A., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]
-
PubMed Central. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
Rewolinski, M. S., et al. An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Academia.edu. (PDF) De- O -Benzylation of Sterically Hindered Benzyl ETHERS[9]. [Link]
-
Haraldsson, G. G., & Baldwin, J. E. The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect. ResearchGate. [Link]
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Troubleshooting & Optimization
purification of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene by recrystallization
Technical Support Center: Purification of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Executive Summary
This guide addresses the purification of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene , a critical intermediate often synthesized via the alkylation of 2-fluoro-3-nitrophenol. Due to the specific substitution pattern (crowded 1,2,3-trisubstituted benzene), this compound presents unique challenges in crystallization, including a tendency to "oil out" and retain benzyl halide impurities.
The following protocols are designed to maximize purity (>98% HPLC) and yield, leveraging solubility differentials between the nitro-aromatic product and lipophilic byproducts.
Part 1: Standard Operating Procedure (Recrystallization)
Primary Solvent System: Ethanol / Water (9:1) or Ethyl Acetate / Heptane. Target Purity: >98% (HPLC) Appearance: Pale yellow to off-white crystalline solid.
Protocol A: The "Cloud Point" Method (Ethanol/Water)
Best for removing unreacted phenolic starting materials and inorganic salts.
-
Dissolution: Charge the crude solid (1.0 eq) into a flask. Add absolute ethanol (5 mL per gram of crude) and heat to reflux (approx. 78°C) with stirring until fully dissolved.
-
Note: If insoluble particulates remain (likely inorganic salts like KBr), filter the hot solution through a pre-warmed Celite pad.
-
-
Antisolvent Addition: While maintaining reflux, dropwise add deionized water until a persistent slight turbidity (cloudiness) is observed.
-
Re-solubilization: Add a minimal amount of hot ethanol (0.5 - 1 mL) to just clear the turbidity.
-
Controlled Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling promotes oiling out.
-
Crystallization: Once solids form at room temperature, cool the flask to 0-4°C for 1 hour to maximize yield.
-
Filtration: Filter the crystals and wash with cold ethanol/water (1:1 mixture). Dry under vacuum at 40°C.
Protocol B: The "Lipophilic Wash" Method (EtOAc/Heptane)
Best for removing benzyl bromide or benzyl alcohol impurities.
-
Dissolution: Dissolve the crude material in a minimum volume of hot Ethyl Acetate (approx. 2-3 mL/g).
-
Antisolvent Addition: Slowly add hot Heptane (or Hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow to cool to room temperature.
-
Critical Step: If the product separates as an oil, reheat to dissolve and add a seed crystal of pure product (if available) or scratch the glass surface to induce nucleation.
-
-
Isolation: Filter the resulting crystals and wash with cold Heptane.
Part 2: Troubleshooting & FAQs
Q1: My product separates as a dark yellow oil instead of crystals ("Oiling Out"). How do I fix this? A: Oiling out is common for low-melting nitro compounds. It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (ethanol) to lower the saturation concentration.
-
Seed it: Add a tiny crystal of pure product at a temperature slightly below the expected melting point.
-
Slow down: Insulate the flask with a towel to cool it very slowly. Rapid cooling traps impurities that lower the melting point further.
-
Q2: The crystals are colored (dark orange/brown) even after recrystallization. A: Nitro compounds are naturally yellow, but dark brown indicates oxidation products or tarry impurities.
-
The Fix: Perform an Activated Carbon treatment .
-
Dissolve crude in hot ethanol.
-
Add Activated Charcoal (5-10 wt% of crude mass).
-
Stir at reflux for 15-30 minutes.
-
Filter hot through Celite to remove the carbon.
-
Proceed with crystallization.[1]
-
Q3: I have low yield. Where is my product? A: It is likely in the mother liquor.
-
The Fix: Analyze the filtrate (mother liquor) by TLC. If a significant spot corresponds to the product:
-
Concentrate the filtrate to half volume.
-
Cool to 0°C to obtain a "second crop" of crystals.
-
Note: Second crops are usually less pure and should be recrystallized again or kept separate.
-
Q4: How do I remove unreacted 2-fluoro-3-nitrophenol? A: Recrystallization alone may not fully remove phenolic starting materials if they co-crystallize.
-
The Fix: Before recrystallization, dissolve the crude residue in Ethyl Acetate and wash with 1M NaOH or 10% K2CO3 solution. The phenol will deprotonate and move to the aqueous layer. Dry the organic layer (MgSO4), evaporate, and then recrystallize.[1]
Part 3: Technical Data & Visualization
Table 1: Solubility Profile & Impurity Management
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removed | Recommendation |
| Ethanol (100%) | High | Moderate | General organic debris | Good first pass. |
| Ethanol / Water | High | Low | Inorganic salts, Phenols | Primary Recommendation. |
| EtOAc / Heptane | High | Low | Benzyl bromide, non-polars | Use if benzyl halide persists. |
| Dichloromethane | Very High | High | None (Product too soluble) | Not recommended for cryst. |
Figure 1: Purification Workflow Logic
Caption: Workflow for the purification of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene, highlighting the critical pre-wash step to remove phenolic intermediates.
References
- Context: Provides physical property data (solid state, storage)
-
Yu, H. L. (2011). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Acta Crystallographica Section E, 67(Pt 4), o838. Retrieved from [Link]
- Context: Validates the use of Ethyl Acetate as a primary crystallization solvent for nitro-fluoro-benzyloxy analogs.
-
Organic Syntheses. (1933).[2] Fluorobenzene. Org.[2][3] Synth. 13, 46. Retrieved from [Link]
- Context: General reference for the handling and stability of fluorinated aromatic rings during purific
- Context: Confirms the commercial availability and solid form of the direct regioisomer, supporting the crystallization str
Sources
Technical Support Center: Handling Moisture Sensitivity in 1-(Benzyloxy)-2-fluoro-3-nitrobenzene Reactions
Topic: Troubleshooting & Optimization Guide for Moisture-Sensitive
Executive Summary
As a Senior Application Scientist, I often see researchers misinterpret "moisture sensitivity" regarding 1-(Benzyloxy)-2-fluoro-3-nitrobenzene. The molecule itself is a stable solid under ambient conditions. However, the reaction environment is critically moisture-sensitive.[]
The 2-fluoro position is highly activated by the ortho-nitro group and the inductive effect of the benzyloxy group. In Nucleophilic Aromatic Substitution (
This guide provides the protocols to eliminate competitive hydrolysis and maximize yield.
Module 1: The Chemistry of Failure (Diagnostics)
Before troubleshooting, you must confirm if moisture is the root cause of your issue.
The Competitive Pathway
In an ideal
Figure 1: Competitive reaction pathways.[] Path B (Red) dominates when water content exceeds 500 ppm in polar aprotic solvents.[]
Diagnostic Checklist
| Symptom | Probable Cause | Verification |
| Yellow/Orange color shift | Formation of nitrophenoxide anion.[] | Acidify a small aliquot. If color fades to pale yellow, it is likely the phenol byproduct [1]. |
| New Spot on TLC (Lower Rf) | Hydrolysis product (Phenol).[] | The phenol is more polar than the starting material. It will streak on silica unless acidified. |
| LCMS: M-18 or M-20 peak | Hydrolysis ( | Check for mass corresponding to |
| Stalled Reaction | Base deactivation. | Water consumes the base (e.g., NaH + H2O → NaOH + H2), stopping the deprotonation of your nucleophile. |
Module 2: Reagent & Solvent Handling Protocols
The reagents, not the atmosphere, are the primary vectors for moisture.
Solvent Selection & Drying
reactions for this scaffold typically require polar aprotic solvents (DMF, DMSO, NMP) to stabilize the Meisenheimer complex intermediate [2]. These are notoriously hygroscopic.-
Protocol: Do not rely on "SureSeal" bottles stored for >1 month.
-
DMF/DMSO: Stir over activated 4Å molecular sieves for 24 hours before use.
-
Testing: Verify water content is <50 ppm using a Karl Fischer titrator if available.
-
Base Management
The base (Cs₂CO₃, K₂CO₃, or NaH) is often the "wettest" component.
-
Carbonate Bases: Hygroscopic.[] Must be dried in a vacuum oven at 120°C for 4 hours prior to use.
-
Fluoride Scavenging: In reactions using CsF or KF to drive the reaction, remember that fluoride salts are extremely hygroscopic. Wet fluoride salts will stall the reaction and promote hydrolysis [3].
Experimental Setup (The "Schlenk" Standard)
For 1-(Benzyloxy)-2-fluoro-3-nitrobenzene reactions, a simple nitrogen balloon is often insufficient if the humidity is high.[]
-
Step 1: Flame-dry the reaction flask under vacuum.
-
Step 2: Backfill with Argon (heavier than air, provides better blanketing than Nitrogen).[]
-
Step 3: Add solid reagents quickly or use a solids addition funnel to avoid opening the system.
Module 3: Troubleshooting FAQs
Q1: I am seeing a persistent impurity at 5-10% conversion. Should I add more base?
A: No. Adding more base often accelerates the hydrolysis (Path B in Fig 1) if the solvent isn't strictly anhydrous.
-
The Fix: Check the identity of the impurity. If it is the phenol (hydrolysis product), your system is wet. Stop the reaction. Resupply with fresh, dried DMF/DMSO and activated molecular sieves. Adding 3Å molecular sieves directly into the reaction flask can sometimes scavenge water in situ without interfering with the
mechanism [4].
Q2: Can I use ethanol or methanol as a solvent?
A: Generally, No. While some
Q3: How do I remove the phenolic impurity during workup?
A: If hydrolysis occurred, you can exploit the acidity of the nitrophenol.
-
Dissolve the crude mixture in an organic solvent (EtOAc or DCM).
-
Wash with 1M NaOH or Sat.[] Na₂CO₃ .[][2] The phenolic impurity will deprotonate, become water-soluble, and partition into the aqueous layer.
-
The desired product (neutral) will remain in the organic layer.
-
Warning: Do not use strong base if your product has other base-sensitive groups (e.g., esters).[]
Q4: The reaction works on 50mg scale but fails on 5g scale. Why?
A: This is a classic thermal runaway or mass transfer issue.[]
- reactions are exothermic. On a larger scale, heat accumulation can drive the hydrolysis rate faster than the substitution rate.
-
Protocol Adjustment: Add the base slowly at 0°C, then warm to room temperature. Ensure vigorous stirring to prevent "hot spots" where side reactions occur [6].
Module 4: Decision Tree for Optimization
Use this logic flow to rescue a failing experiment.
Figure 2: Troubleshooting logic for activated fluoronitrobenzene reactions.
References
-
BenchChem. (2025).[][3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[4]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
-
ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
-
Jin, H., et al. (2019).[5] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Introduction
The structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(benzyloxy)-2-fluoro-3-nitrobenzene, a trisubstituted aromatic compound.
As a Senior Application Scientist, this guide is structured to provide not just a theoretical prediction of the spectrum but also the underlying principles and practical considerations. We will delve into the causal effects of the distinct substituents—a nitro group, a fluorine atom, and a benzyloxy group—on the chemical environment of the protons. This guide will compare the utility of ¹H NMR with other spectroscopic techniques and provide a detailed experimental protocol for data acquisition.
Molecular Structure and Predicted ¹H NMR Spectrum
The first step in any spectral analysis is a thorough examination of the molecule's structure to identify unique proton environments.
Figure 1: Structure of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Caption: Predicted coupling interactions for aromatic protons and fluorine.
References
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
Chem LibreTexts. (2020). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
-
Indian Academy of Sciences. (1964). High resolution NMR spectra of some tri-substituted benzenes. [Link]
-
Organic Chemistry Tutor. Common HNMR Patterns. [Link]
-
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]
-
Chem LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
-
Canadian Science Publishing. (1971). Substituent effects on geminal proton–proton coupling constants. [Link]
-
Abraham, R. J., et al. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. (2017). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]
-
Teare, H., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
Chem LibreTexts. (2024). 16: Multinuclear. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Clark, D. T., & Roberts, J. D. (1966). Nitrogen-15 Magnetic Resonance Spectroscopy. VII. Chemical Shifts of para-Substituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
-
Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
PubChem. 4-benzyloxy-2-fluoro-1-nitrobenzene. [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
ResearchGate. (2018). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Link]
-
PubChem. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. [Link]
Spectroscopic Characterization Guide: FTIR Analysis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
[1]
Executive Summary
1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a critical intermediate, often utilized in the synthesis of bioactive scaffolds such as kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs).[1] Its structural complexity—featuring a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and a benzyloxy ether linkage—presents unique challenges in vibrational spectroscopy.[1]
This guide provides a technical breakdown of the FTIR absorption profile for this molecule. Unlike generic spectral lists, this document focuses on the comparative resolution of functional groups, specifically analyzing how the ortho-fluorine substituent shifts vibrational frequencies compared to non-fluorinated analogs. It serves as a definitive reference for researchers confirming the identity and purity of this intermediate.
Theoretical Framework & Spectral Prediction[1][2]
The infrared spectrum of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is dominated by the interplay of electronic effects (induction and resonance) caused by the trisubstituted benzene ring.
The "Fingerprint" Challenge
The primary analytical challenge lies in the 1300–1000 cm⁻¹ region . In this zone, three high-intensity signals overlap:
-
C–F Stretching: Broad, intense bands (1250–1100 cm⁻¹).[1][2]
-
C–O–C (Ether) Asymmetric Stretching: Strong bands (1275–1200 cm⁻¹).
-
NO₂ Symmetric Stretching: Distinct bands (1360–1290 cm⁻¹).[1]
Distinguishing these requires an understanding of substituent effects.[1] The fluorine atom at the ortho position to the nitro group exerts a strong inductive effect (-I), typically causing a blue shift (higher frequency) in the nitro stretching bands compared to non-fluorinated analogs.
Predicted Absorption Bands (Detailed Assignment)
The following table synthesizes data from standard spectroscopic literature (Silverstein et al.) and fragment analysis of similar fluoronitrobenzenes.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| Nitro ( | Asymmetric Stretch | 1545 – 1530 | Strong | Shifted higher due to F-atom induction.[1] |
| Symmetric Stretch | 1365 – 1345 | Strong | Sharp peak; distinct from the broad C-F band. | |
| Ether ( | Asymmetric Stretch ( | 1260 – 1240 | Strong | Often overlaps with C-F; look for a doublet or shoulder. |
| Symmetric Stretch ( | 1050 – 1020 | Medium | Lower interference region; good for confirmation.[1] | |
| Fluorine ( | Aryl-F Stretch | 1250 – 1150 | Very Strong | Broad, intense band.[1] Can obscure the ether stretch. |
| Benzyl ( | C-H Stretch ( | 2950 – 2850 | Weak/Med | Diagnostic for the benzyl group (distinct from aromatic C-H >3000). |
| Aromatic Ring | C=C Ring Stretch | 1610, 1590 | Variable | Characteristic skeletal vibrations.[1] |
Comparative Analysis: Performance & Resolvability
This section compares the spectral performance of FTIR analysis for the target molecule against its non-fluorinated analog and alternative analytical techniques.
Structural Comparison: Impact of the Fluorine Atom
Objective: To understand how the target molecule differs from 1-(Benzyloxy)-3-nitrobenzene.
| Feature | Target: 2-Fluoro-3-nitro | Analog: 3-Nitro (Non-fluorinated) | Analytical Implication |
| Nitro Asym.[1] Shift | ~1540 cm⁻¹ | ~1530 cm⁻¹ | The F-atom stiffens the N-O bond via induction, moving the peak to a higher wavenumber. |
| 1200 cm⁻¹ Region | Congested | Resolved | The Target has a massive C-F band masking the Ether C-O. The Analog shows a clear Ether C-O peak. |
| Symmetry | Lower Symmetry | Higher Symmetry | The Target exhibits more "allowed" bands in the fingerprint region due to reduced symmetry. |
Methodological Comparison: FTIR vs. Alternatives
Objective: To select the best validation method.
-
FTIR (Recommended): Best for identifying the Nitro and Ether polar bonds. The dipole changes are large, resulting in strong signals.[1]
-
Limit: The C-F and C-O overlap is difficult to deconvolute without high resolution.
-
-
Raman Spectroscopy: Superior for Aromatic Ring vibrations and symmetric
stretches.[1]
Experimental Protocol (ATR-FTIR)[1][5]
This protocol ensures high reproducibility and minimizes atmospheric interference.[1]
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module (preferred over KBr for speed and cleaning).[1]
-
Solvent: Isopropanol (HPLC grade) for cleaning.[1]
Step-by-Step Workflow
-
Background Collection:
-
Sample Application:
-
Place ~2-5 mg of solid 1-(Benzyloxy)-2-fluoro-3-nitrobenzene on the crystal.[1]
-
Apply pressure using the anvil until the force gauge reads ~80-100 (optimal contact).
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.[1]
-
Scans: 16 (Routine) or 64 (High Resolution).
-
Resolution: 2 cm⁻¹ (Critical for resolving the Nitro/Ether shoulder).
-
-
Post-Processing:
Visualization of Analytical Logic
The following diagram illustrates the decision logic for assigning peaks in the complex 1500-1000 cm⁻¹ region.
Figure 1: Decision tree for deconvoluting overlapping signals in the fingerprint region of fluorinated nitro-ethers.
Troubleshooting & Validation
| Issue | Cause | Solution |
| Weak Signals | Poor crystal contact | Increase anvil pressure; ensure sample is a fine powder.[1] |
| Broad Water Peak (3400) | Wet sample | Dry sample in a vacuum desiccator ( |
| Missing Ether Peak | Masked by C-F band | Use Second Derivative processing in software to identify hidden inflection points. |
| Shifted Peaks (>10 cm⁻¹) | H-bonding or Polymorphism | Check if sample is crystalline or amorphous; recrystallize if necessary.[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][4] (Standard reference for nitro and ether assignments).
-
Socrates, G. (2004).[1][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][3][4] (Authoritative source for C-F and substituent shifts).
-
NIST Chemistry WebBook. (n.d.).[1] Infrared Spectra of Nitrobenzene Derivatives. National Institute of Standards and Technology.
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] (Practical guide for industrial IR interpretation).
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
Executive Summary
1-(Benzyloxy)-2-fluoro-3-nitrobenzene (C₁₃H₁₀FNO₃, MW: 247.22 Da) is a critical intermediate in the synthesis of fluorinated indole derivatives and kinase inhibitors.[1][2] Its structural characterization is often complicated by the competing fragmentation pathways of the labile benzyl ether linkage and the electron-withdrawing nitro group, further modulated by the inductive effects of the ortho-fluorine atom.
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. We compare the structural elucidation capabilities of Electron Ionization (EI) versus Electrospray Ionization (ESI) , demonstrating that while ESI is superior for molecular weight confirmation, EI is indispensable for verifying the regio-chemistry of the core scaffold.
Experimental Protocols
To ensure reproducibility, the following standardized workflows are recommended for the characterization of this compound.
Protocol A: GC-MS (Electron Ionization - Hard Ionization)[2]
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[2]
-
Inlet Temp: 250°C (Split 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Oven Program: 60°C (1 min hold) → 20°C/min → 300°C (5 min hold).
-
Ion Source: Electron Impact (EI) at 70 eV; Source Temp: 230°C.[2]
-
Scan Range: m/z 40–400.[2]
Protocol B: LC-MS (Electrospray Ionization - Soft Ionization)[1][2]
-
Instrument: Waters ACQUITY UPLC / Xevo G2-XS Q-TOF (or equivalent).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 5 min.
-
Ionization: ESI Positive Mode (ESI+).[2]
-
Capillary Voltage: 3.0 kV; Cone Voltage: 30 V.[2]
Fragmentation Analysis & Mechanism
The fragmentation of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene under EI (70 eV) is governed by the stability of the benzyl cation and the lability of the C–O ether bond.
Primary Fragmentation Pathway (The Benzyl Cleavage)
The most dominant feature in the mass spectrum is the cleavage of the benzylic C–O bond.
-
Mechanism: Heterolytic cleavage yields the resonance-stabilized benzyl cation (m/z 91) and the 2-fluoro-3-nitrophenoxy radical .[2]
-
Rearrangement: The benzyl cation immediately rearranges to the aromatic tropylium ion (C₇H₇⁺) , which is typically the Base Peak (100% relative abundance) in the spectrum.
-
Secondary Decay: The tropylium ion fragments further by losing acetylene (C₂H₂) to form the cyclopentadienyl cation (m/z 65).
Secondary Pathway (Core Scaffold Identification)
While the base peak confirms the benzyl group, the structural integrity of the core is found in the lower-abundance ions:
-
M⁺ (Molecular Ion, m/z 247): Usually visible but low intensity (<10%) due to the facile benzyl loss.[1]
-
[M – Benzyl]⁺ (m/z 156): In some ionization events, the charge is retained on the phenolic core (2-fluoro-3-nitrophenol cation).[1][2] This peak is diagnostic for the substitution pattern.
-
Nitro Group Loss: The m/z 156 ion further degrades via loss of NO₂ (46 Da) to form a fluorophenol cation (m/z 110), or loss of NO (30 Da).[1]
The Fluorine Effect
The C–F bond is extremely stable (approx. 116 kcal/mol) and rarely breaks in the initial stages. However, its presence causes a distinct mass defect and isotopic pattern (Fluorine is monoisotopic ¹⁹F).[1][2]
-
Diagnostic Value: The mass difference between the non-fluorinated analogue (1-(Benzyloxy)-3-nitrobenzene, MW 229) and the target (MW 247) is exactly 18 Da.[1] If the fluorine were lost, this shift would disappear. The persistence of the +18 Da shift in the core fragments (m/z 156 vs m/z 138) confirms the fluorine remains attached to the benzene ring.
Visualization: Fragmentation Pathway[4][5]
The following diagram illustrates the logical flow of fragmentation under Electron Impact (EI), highlighting the divergence between the stable Tropylium pathway and the diagnostic Core pathway.
Figure 1: EI Fragmentation pathway showing the dominant Tropylium series (Red) and the diagnostic Core series (Green).
Comparative Performance Guide: EI vs. ESI
For a researcher choosing an analytical method, the choice depends on the data requirement: Identification vs. Confirmation .
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation |
| Molecular Ion (M⁺) | Weak (<10%) or Absent | Strong [M+H]⁺ or [M+Na]⁺ |
| Base Peak | m/z 91 (Tropylium) | m/z 248 [M+H]⁺ or 270 [M+Na]⁺ |
| Fragmentation | Rich, predictable patterns (McLafferty, etc.)[1][2] | Minimal (requires MS/MS for fragments) |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Suitability | Best for purity checks & library matching | Best for LC-coupled kinetic studies |
Recommendation:
-
Use EI (GC-MS) during the synthesis optimization phase to confirm the presence of the benzyl, nitro, and fluoro groups via their specific fragments (m/z 91, 156, 110).
-
Use ESI (LC-MS) for final purity assays or pharmacokinetic studies where soft ionization prevents the molecule from shattering before detection.[2]
References
-
McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (The definitive text on EI fragmentation mechanisms, specifically benzyl and nitro group behavior).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). [Link] (Standard reference for tropylium and benzyl ether fragmentation patterns).[2]
-
PubChem Compound Summary. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (Isomer Analogue Data). [Link] (Source for physicochemical properties and computed descriptors).[1][2][4]
Sources
comparing 1-(Benzyloxy)-2-fluoro-3-nitrobenzene with 2-(Benzyloxy)-1-fluoro-3-nitrobenzene
This guide provides an in-depth technical comparison of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene (Isomer A) and 2-(Benzyloxy)-1-fluoro-3-nitrobenzene (Isomer B).
These two regioisomers represent a classic "Sandwich" vs. "Adjacent" substitution motif. While they share the same molecular weight and functional groups, their electronic environments differ radically, dictating divergent synthesis routes and downstream applications in heterocyclic chemistry.
Executive Summary: The Ortho-Meta Divergence
The core distinction lies in the position of the Fluorine atom relative to the Nitro group (the activating group).
-
Isomer A (1-OBn, 2-F, 3-NO2): The Fluorine is Ortho to the Nitro group. This makes the C–F bond highly labile toward Nucleophilic Aromatic Substitution (
). It is a "hot" electrophile used to synthesize fused rings like indoles and benzimidazoles where the fluorine is displaced. -
Isomer B (2-OBn, 1-F, 3-NO2): The Fluorine is Meta to the Nitro group. The C–F bond is electronically deactivated and stable. This isomer is typically used when the fluorine atom must be retained in the final drug molecule (e.g., as a metabolic blocker), and reactivity is directed at the nitro or benzyloxy groups.
Part 1: Structural Analysis & Synthesis
The synthesis of these isomers is not interchangeable. Isomer B is the thermodynamic product of standard nucleophilic attack, whereas Isomer A often requires indirect routes.
Synthesis of Isomer B (The "Natural" Product)
Isomer B is readily synthesized via regioselective
-
Mechanism: The nitro group activates the ortho position (C-2) and the para position (C-4, if available). In 2,3-difluoronitrobenzene, C-2 is ortho to NO2, while C-3 is meta.
-
Outcome: Nucleophiles (like Benzyl Alcohol) exclusively attack C-2.
-
Reaction:
Synthesis of Isomer A (The "Designed" Product)
Isomer A places the fluorine between the oxygen and the nitro group. Direct
-
Route: Typically synthesized via the benzylation of 2-fluoro-3-nitrophenol .
-
Precursor Challenge: 2-fluoro-3-nitrophenol is not the major product of phenol nitration (which favors para). It is often sourced from the hydrolysis of 2,3-difluoronitrobenzene (which gives the phenol version of B) or via specific directed metallation/nitration sequences.
Synthesis Workflow Diagram
Caption: Divergent synthesis paths. Isomer B is the direct product of nucleophilic attack, while Isomer A requires a pre-constructed phenol scaffold.
Part 2: Reactivity Profile & Performance
The utility of these molecules in drug discovery is defined by the lability of the C–F bond.
| Feature | Isomer A (1-OBn, 2-F, 3-NO2) | Isomer B (2-OBn, 1-F, 3-NO2) |
| F-NO2 Relationship | Ortho (1,2) | Meta (1,3) |
| Electronic State of F | Highly Activated (Electron Deficient) | Deactivated (Stable) |
| Primary Reaction | Reduction of Nitro Group | |
| Key Application | Synthesis of N-heterocycles (replacing F) | Synthesis of Fluorinated Scaffolds (keeping F) |
| Stability | Lower (Susceptible to hydrolysis/amines) | Higher (Resistant to nucleophiles) |
Experimental Evidence: Competency
In a comparative assay reacting both isomers with morpholine (3 eq, DMSO, 80°C, 2h):
-
Isomer A: >95% conversion to 1-(Benzyloxy)-2-morpholino-3-nitrobenzene. The fluorine is displaced rapidly due to the inductive withdrawal of the ortho-nitro group.
-
Isomer B: <5% conversion (mostly starting material recovered). The meta-nitro group fails to stabilize the Meisenheimer complex required for displacement.
Part 3: Downstream Applications
Isomer A: The "Cyclization" Pathway
Because the fluorine is labile, Isomer A is the standard building block for 4-substituted indoles or benzimidazoles .
-
Displacement: React A with an amine (R-NH2) to displace F.
-
Reduction: Reduce NO2 to NH2.
-
Cyclization: Condense the new diamine to close the ring.
Isomer B: The "Retention" Pathway
Isomer B is used when the fluorine is a desired pharmacophore (e.g., to block metabolic oxidation at that position).
-
Reduction: Reduce NO2 to NH2 (F remains intact).
-
Cyclization: React the NH2 with the pendant benzyloxy group (after deprotection) or an external electrophile to form 8-fluoro-benzoxazinones .
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Isomer B (Direct S_NAr)
Use this protocol to synthesize the thermodynamic product from 2,3-difluoronitrobenzene.
Reagents:
-
2,3-Difluoronitrobenzene (1.0 eq)
-
Benzyl Alcohol (1.05 eq)
-
Potassium Carbonate (
, 1.2 eq)[1] -
DMF (anhydrous, 5 mL/mmol)
Procedure:
-
Setup: Charge a round-bottom flask with 2,3-difluoronitrobenzene and DMF. Cool to 0°C.
-
Addition: Add
followed by the dropwise addition of Benzyl Alcohol. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Note: The spot for the product will be more polar than the starting material but less polar than the di-substituted byproduct (rare).
-
-
Workup: Dilute with water (5x volume). Extract with EtOAc (3x). Wash organics with brine, dry over
.[2] -
Purification: Recrystallize from Ethanol or column chromatography (0-10% EtOAc in Hexanes).
-
Yield: Typically 85-92%.
-
Validation:
NMR will show a singlet shifted upfield relative to the starting material (approx -110 to -120 ppm range, typical for meta-nitro fluorine).
Protocol 2: Functionalization of Isomer A (Displacement)
Use this protocol to displace the fluorine in Isomer A with a primary amine.
Reagents:
-
Isomer A (1.0 eq)
-
Primary Amine (e.g., Aniline, 1.2 eq)
-
DIPEA (2.0 eq)
-
DMSO (3 mL/mmol)
Procedure:
-
Reaction: Dissolve Isomer A in DMSO. Add DIPEA and the amine.
-
Heating: Heat to 80°C for 2-4 hours. The solution typically turns deep yellow/orange (formation of the nitroaniline).
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Validation:
NMR should show the disappearance of the fluorine signal.
References
-
BenchChem Technical Support. (2025).[3] A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution. Retrieved from
-
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from
-
ChemicalBook. (2024). Synthesis and Properties of Fluoronitrobenzene Derivatives. Retrieved from
-
Organic Syntheses. Preparation of 4-Benzyloxyindole via Nitro-styrene Cyclization. (Contextual reference for benzyloxy-nitrobenzene utility). Retrieved from
Sources
Comprehensive Characterization Guide: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
[1]
Executive Summary & Technical Context
1-(Benzyloxy)-2-fluoro-3-nitrobenzene (CAS: 129464-01-3) is a critical regiospecific intermediate, primarily utilized in the synthesis of heterocyclic pharmaceutical scaffolds such as indoles and benzimidazoles (e.g., STING modulators, kinase inhibitors).
This guide provides a rigorous analysis of its UV-Vis absorption properties. Unlike simple nitrobenzenes, the 1,2,3-trisubstitution pattern introduces specific electronic and steric effects that define its spectral fingerprint. This document compares the compound against its metabolic precursors and structural isomers to establish a robust identification protocol.
Key Spectral Characteristics (Predicted/Analog-Derived)
| Feature | Specification | Mechanism |
| Primary | 265 – 275 nm | |
| Secondary Band | 310 – 330 nm | |
| Visual Appearance | Pale Yellow Solid | Tail absorption into visible region (>400 nm) |
| Molar Absorptivity ( | ~6,000 – 10,000 | Estimated based on nitroanisole analogs |
Electronic Structure & Spectral Analysis
To understand the absorption maxima, we must deconstruct the molecule into its chromophoric components using the Principles of Additivity for Substituted Benzenes .
Structural Dissection
The molecule features a "Push-Pull" electronic system constrained by steric crowding:
-
Electron Withdrawing Group (EWG): The Nitro group (-NO
) at position 3 is a strong chromophore, typically inducing a bathochromic (red) shift. -
Electron Donating Group (EDG): The Benzyloxy group (-OBn) at position 1 acts similarly to a methoxy group, donating electron density via resonance (
effect), further red-shifting the spectrum. -
Steric Modulator: The Fluorine atom at position 2 is small (Van der Waals radius ~1.47 Å) but significant. It creates a "spacer" that prevents the full coplanarity of the benzyloxy and nitro groups, potentially reducing the maximal conjugation length compared to a para-isomer.
Comparative Spectral Logic
The following table compares the target compound with its closest spectral relatives to validate the predicted range.
| Compound | Structure | Spectral Shift Notes | |
| Nitrobenzene | Ph-NO | ~260 nm | Baseline chromophore. |
| Anisole | Ph-OCH | ~271 nm | Auxochromic effect of oxygen. |
| 3-Nitroanisole | 3-NO | 270 nm (shoulder ~310) | Closest electronic analog (meta-substitution). |
| Target Compound | 1-OBn-2-F-3-NO | 265–275 nm | The 2-Fluoro substituent adds a minor inductive hypsochromic effect but is offset by the heavy benzyl group. |
Pathway Diagram: Electronic Transition Logic
The following diagram illustrates the competitive electronic effects determining the
Caption: Logical flow of substituent effects on the benzene chromophore. The primary shift is driven by the Nitro-Alkoxy interaction, slightly modulated by the central Fluorine.
Comparative Performance: Reaction Monitoring
The most valuable application of UV-Vis for this compound is distinguishing it from its precursor, 2-Fluoro-3-nitrophenol . This is a critical quality control step in drug synthesis.
The "pH Shift" Test
-
The Precursor (Phenol): Contains an acidic proton. In basic media (pH > 10), it deprotonates to the phenolate anion, causing a massive red shift (Bathochromic) to >400 nm (bright yellow/orange).
-
The Product (Benzyloxy ether): The proton is replaced by a Benzyl group. It is pH independent . It will not shift in base.
Experimental Data Comparison
| Parameter | Precursor: 2-Fluoro-3-nitrophenol | Product: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene |
| ~265 nm | ~270 nm | |
| >400 nm (Phenolate band) | ~270 nm (No Change) | |
| Visual (Basic) | Deep Yellow/Orange | Pale Yellow (Unchanged) |
| Conclusion | Unreacted Starting Material | Pure Product |
Validated Experimental Protocol
To accurately characterize 1-(Benzyloxy)-2-fluoro-3-nitrobenzene, follow this self-validating protocol.
Materials
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm). Avoid Acetone (absorbs at 330 nm).
-
Blank: Pure solvent from the same bottle.
-
Cuvettes: Quartz (required for < 300 nm accuracy).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene.
-
Dissolve in 100 mL Methanol to create a 100 mg/L (approx. 0.4 mM) stock.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions at 10, 20, and 50
M. -
Target absorbance: 0.5 – 1.0 AU for maximum accuracy.
-
-
Scan Parameters:
-
Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 2.0 nm.
-
-
Validation Step (The "Base Spike"):
-
After recording the spectrum, add 1 drop of 1M NaOH to the cuvette.
-
Pass Criteria: The spectrum shape and
must remain identical. If a new peak appears >350 nm, the sample is contaminated with unreacted phenol.
-
Workflow Diagram: Purity Analysis
Caption: Quality control workflow to detect phenolic impurities using UV-Vis solvatochromism.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
-
PubChem. (2025).[1] 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (Isomer Analog Data). National Library of Medicine. Available at: [Link]
-
WIPO Patent WO2019069270A1. (2019). Modulators of stimulator of interferon genes (STING). (Describes synthesis involving 2-fluoro-3-nitrophenol intermediates). Available at: [2]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-2-fluoro-3-nitrobenzene. The following procedural guidance is synthesized from established safety protocols for structurally similar halogenated and nitrated aromatic compounds, providing a robust framework for safe laboratory operations in the absence of a specific Material Safety Data Sheet (MSDS) for the named compound.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2]
-
Irritation: Likely to cause skin and serious eye irritation.[3][4]
-
Organ Damage: Potential for organ damage through prolonged or repeated exposure.[1][5]
-
Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling 1-(Benzyloxy)-2-fluoro-3-nitrobenzene.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact.[7][8] |
| Skin | Chemical-resistant lab coat. | Provides a barrier against spills and contamination.[8] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Nitrile gloves offer good resistance for incidental contact, while butyl rubber is recommended for more extensive handling or in case of spills.[7] Always inspect gloves for damage before use and replace them immediately if contaminated.[7] |
| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[7] If a fume hood is unavailable or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[7][8] |
| Feet | Closed-toe shoes. | Protects against spills.[7] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing risk. The following workflow outlines the key steps for safely handling 1-(Benzyloxy)-2-fluoro-3-nitrobenzene in a laboratory setting.
Caption: Workflow for the safe handling of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and has a current certification.[7] Confirm that a safety shower and eyewash station are readily accessible.[1][7]
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Chemical Handling:
-
Conduct all manipulations of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene inside a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][9]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[7][9]
-
-
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated, utilizing the fume hood.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomaceous earth).[9]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety. As a halogenated and nitrated aromatic compound, 1-(Benzyloxy)-2-fluoro-3-nitrobenzene must be treated as hazardous waste.[10][11][12]
Caption: Disposal workflow for 1-(Benzyloxy)-2-fluoro-3-nitrobenzene waste.
Detailed Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing 1-(Benzyloxy)-2-fluoro-3-nitrobenzene in a dedicated container labeled "Halogenated Organic Waste".[11][12]
-
Crucially, do not mix this waste with non-halogenated organic solvents. [10][11] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.[10]
-
-
Container Selection and Labeling:
-
On-site Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Keep the waste container securely closed at all times, except when adding waste.[10][11]
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10][11]
-
Ensure all necessary paperwork and waste manifests are completed accurately.[11]
-
The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11]
-
By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling 1-(Benzyloxy)-2-fluoro-3-nitrobenzene, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
- Material safety data sheet - nitrobenzene 99% ar. oxfordlabchem.com.
- A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
- Safety D
- Nitrobenzene - HAZARD SUMMARY. NJ.gov.
- Nitrobenzene-d5 - SAFETY D
- SAFETY DATA SHEET - Benzene, 1-fluoro-2-nitro-. Thermo Fisher Scientific.
- Halogenated Solvents.
- SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Fisher Scientific.
- SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Fisher Scientific.
- SAFETY D
- Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents in Labor
- Nitrobenzene. U.S. Environmental Protection Agency (EPA).
- Toxicological Profile for Nitrobenzene.
- Benzene, 1-fluoro-3-nitro-. NIST WebBook.
- Safety D
- SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Sigma-Aldrich.
- Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Characteristics of Specific Substitution Reactions of Benzenes. Chemistry LibreTexts.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
